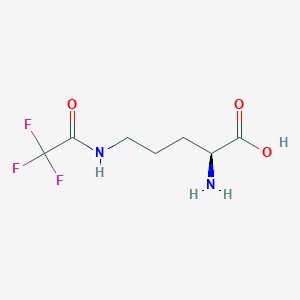
H-Orn(TFA)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Orn(TFA)-OH, also known as N-Trifluoroacetyl-L-ornithine, is a derivative of the amino acid ornithine. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino group of ornithine. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is commonly used in peptide synthesis and as a protecting group for amino acids due to its stability and ease of removal under mild conditions.
科学研究应用
H-Orn(TFA)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the amino group in peptide synthesis, allowing for selective deprotection and elongation of peptide chains.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding due to its stability and ease of incorporation into peptides.
Medical Research: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive peptides.
Industrial Applications: Used in the production of pharmaceuticals and fine chemicals, where precise control over the synthesis of complex molecules is required.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(TFA)-OH typically involves the reaction of L-ornithine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:
L-Ornithine+Trifluoroacetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group of L-ornithine with trifluoroacetic anhydride, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: The trifluoroacetyl group can be reduced under specific conditions, although this is less common due to the stability of the trifluoroacetyl group.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles, such as amines, under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of L-ornithine.
Substitution: Formation of substituted ornithine derivatives.
作用机制
H-Orn(TFA)-OH can be compared with other amino acid derivatives that contain protecting groups, such as:
N-Boc-L-ornithine: Contains a tert-butyloxycarbonyl (Boc) protecting group, which is removed under acidic conditions.
N-Fmoc-L-ornithine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
N-Cbz-L-ornithine: Contains a benzyloxycarbonyl (Cbz) protecting group, which is removed by catalytic hydrogenation.
Uniqueness: this compound is unique due to the presence of the trifluoroacetyl group, which provides strong electron-withdrawing properties, enhancing the stability of the protected amino group. This stability is advantageous in peptide synthesis, where selective deprotection is required.
相似化合物的比较
- N-Boc-L-ornithine
- N-Fmoc-L-ornithine
- N-Cbz-L-ornithine
属性
IUPAC Name |
(2S)-2-amino-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEAVYYIFAMIIT-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
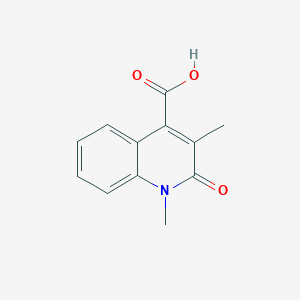
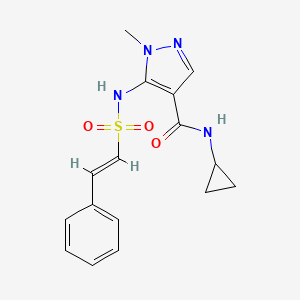
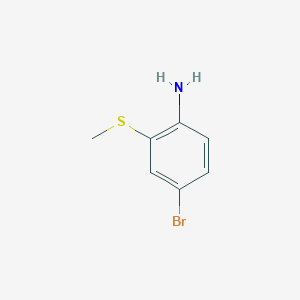
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2376325.png)
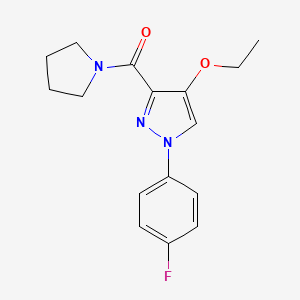
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)
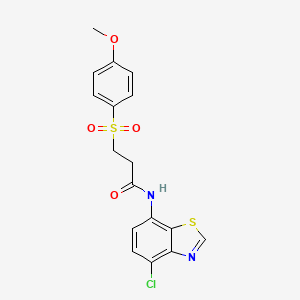
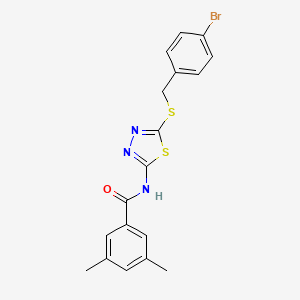
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)
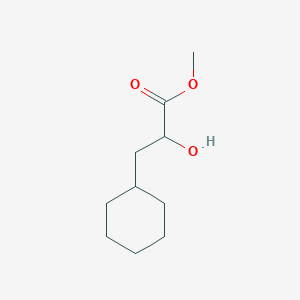
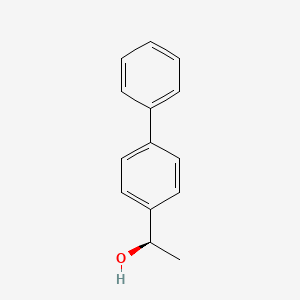
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2376337.png)
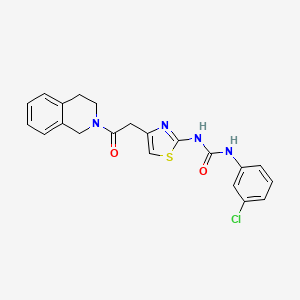
![(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2376342.png)
